(1S)-2-Amino-1-(2-chloro-4-fluorophenyl)ethan-1-ol
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Overview
Description
(1S)-2-Amino-1-(2-chloro-4-fluorophenyl)ethan-1-ol: is a chiral compound that features an amino group, a hydroxyl group, and a substituted phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1S)-2-Amino-1-(2-chloro-4-fluorophenyl)ethan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-chloro-4-fluoroaniline and glycidol.
Reaction Conditions: The reaction involves the nucleophilic opening of the epoxide ring of glycidol by the amino group of 2-chloro-4-fluoroaniline under basic conditions.
Purification: The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods: Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated purification systems.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxyl group in (1S)-2-Amino-1-(2-chloro-4-fluorophenyl)ethan-1-ol can be oxidized to form a ketone or aldehyde.
Reduction: The compound can undergo reduction reactions, particularly at the amino group, to form secondary or tertiary amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for halogenation are typical.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: Used as a building block in the synthesis of more complex organic molecules.
Biology:
Enzyme Inhibition Studies: Investigated for its potential to inhibit specific enzymes due to its unique structure.
Medicine:
Drug Development: Explored as a potential lead compound in the development of new pharmaceuticals, particularly for its potential anticancer properties.
Industry:
Pharmaceutical Intermediates: Used as an intermediate in the production of active pharmaceutical ingredients (APIs).
Mechanism of Action
The mechanism by which (1S)-2-Amino-1-(2-chloro-4-fluorophenyl)ethan-1-ol exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. Further research is needed to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
2-Amino-1-phenylethanol: Lacks the chloro and fluoro substituents on the phenyl ring.
2-Amino-1-(4-chlorophenyl)ethanol: Similar structure but without the fluorine atom.
2-Amino-1-(2-fluorophenyl)ethanol: Similar structure but without the chlorine atom.
Uniqueness: The presence of both chloro and fluoro substituents on the phenyl ring of (1S)-2-Amino-1-(2-chloro-4-fluorophenyl)ethan-1-ol makes it unique. These substituents can significantly influence the compound’s reactivity, biological activity, and overall properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C8H9ClFNO |
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Molecular Weight |
189.61 g/mol |
IUPAC Name |
(1S)-2-amino-1-(2-chloro-4-fluorophenyl)ethanol |
InChI |
InChI=1S/C8H9ClFNO/c9-7-3-5(10)1-2-6(7)8(12)4-11/h1-3,8,12H,4,11H2/t8-/m1/s1 |
InChI Key |
MJUPJVGXVPDJCO-MRVPVSSYSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1F)Cl)[C@@H](CN)O |
Canonical SMILES |
C1=CC(=C(C=C1F)Cl)C(CN)O |
Origin of Product |
United States |
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